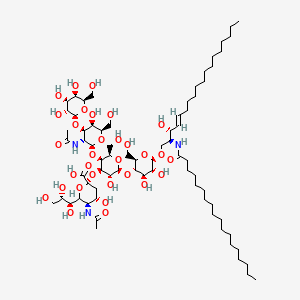
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate: is a quaternary ammonium salt that has garnered interest in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which combines the properties of both (2-Hydroxyethyl)triethylammonium iodide and 4-biphenylylacetate, making it a versatile agent in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate typically involves the reaction of (2-Hydroxyethyl)triethylammonium iodide with 4-biphenylylacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous medium.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted quaternary ammonium salts.
科学研究应用
Chemistry: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules, aiding in the study of protein-ligand interactions and enzyme kinetics.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and as an additive in the production of polymers and coatings.
作用机制
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes. Its quaternary ammonium structure allows it to interact with negatively charged biomolecules, facilitating its binding and subsequent biological effects.
相似化合物的比较
- (2-Hydroxyethyl)trimethylammonium iodide
- (2-Hydroxyethyl)triethylammonium chloride
- (2-Hydroxyethyl)triethylammonium bromide
Comparison: (2-Hydroxyethyl)triethylammonium iodide 4-biphenylylacetate is unique due to the presence of the 4-biphenylylacetate moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility and stability, making it more suitable for certain applications in research and industry. The presence of the biphenyl group also allows for additional interactions with biological targets, potentially leading to more potent effects.
属性
CAS 编号 |
64048-46-0 |
|---|---|
分子式 |
C22H30INO2 |
分子量 |
467.4 g/mol |
IUPAC 名称 |
triethyl-[2-[2-(4-phenylphenyl)acetyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-4-23(5-2,6-3)16-17-25-22(24)18-19-12-14-21(15-13-19)20-10-8-7-9-11-20;/h7-15H,4-6,16-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BYFIASYPXXINDD-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propanol, 1,1'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B13783414.png)




![4,6-Bis[[4-(phenylamino)phenyl]azo]resorcinol](/img/structure/B13783454.png)


![calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13783480.png)



